

"5-bromo-1H-benzo[d]imidazol-2-amine"

physical properties (melting point, solubility)

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Compound of Interest

Compound Name: 5-bromo-1H-benzo[d]imidazol-2-amine

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Technical Guide: Physicochemical Properties of 5-bromo-1H-benzo[d]imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of **5-bromo-1H-benzo[d]imidazol-2-amine** (CAS No. 791595-74-9), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.^{[1][2]} The document outlines its melting point and solubility characteristics, provides generalized experimental protocols for determining these properties, and includes a logical workflow for physicochemical characterization.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. The available data for **5-bromo-1H-benzo[d]imidazol-2-amine** is summarized below.

Data Summary

Property	Value/Observation	Notes
Molecular Formula	C ₇ H ₆ BrN ₃	-
Molecular Weight	212.05 g/mol	[2]
Melting Point	>300 °C	The high melting point is characteristic of rigid, planar molecules with potential for strong intermolecular interactions such as hydrogen bonding.
Solubility	Soluble in DMSO.[3]	The benzimidazole core, with its amino and bromo substitutions, suggests potential solubility in polar aprotic solvents.[1] A predicted LogS value of -2.71 indicates it is likely soluble.[3]

Experimental Protocols

While specific experimental reports detailing the determination of the above properties for this exact compound are not readily available in the public domain, the following sections describe standard, widely accepted methodologies for such characterizations.

2.1. Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range often indicates the presence of impurities.

Methodology:

- **Sample Preparation:** A small quantity of the dry, powdered **5-bromo-1H-benzo[d]imidazole-2-amine** is packed into a thin-walled capillary tube to a height of 2-3 mm.[4][5] The tube is tapped gently to ensure the sample is compact.[4][5]

- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block and a viewing lens.
- **Heating and Observation:** The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.^[5] The heating rate is then reduced to a slow rate of ~1-2 °C per minute to ensure thermal equilibrium.
- **Data Recording:** The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.^[4]

2.2. Solubility Assessment (Shake-Flask Method)

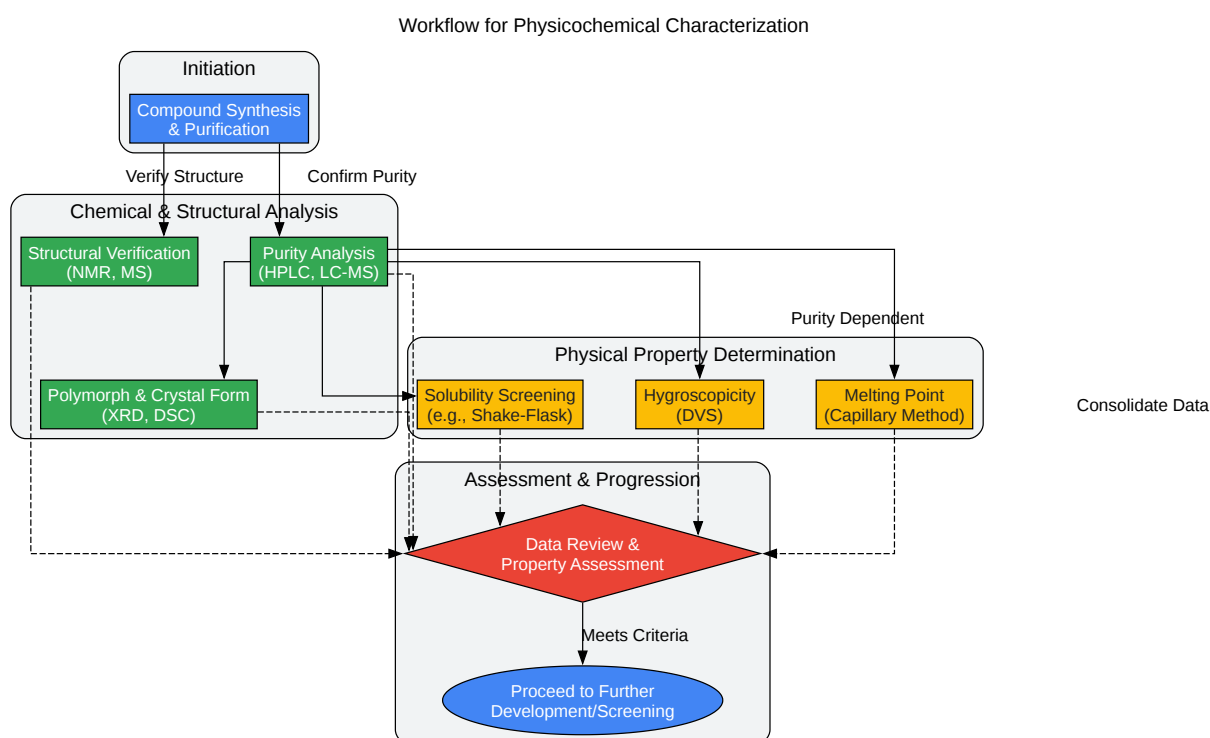
Equilibrium solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.^{[6][7]} The shake-flask method is a traditional and reliable technique for its determination.^[6]

Methodology:

- **System Preparation:** An excess amount of solid **5-bromo-1H-benzo[d]imidazol-2-amine** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffer solutions) in a sealed flask.^[6]
- **Equilibration:** The flask is agitated in a constant temperature environment (e.g., a shaker bath set at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[6] The presence of undissolved solid should be confirmed visually.^[6]
- **Sample Separation:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and separated from the solid material, typically by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm syringe filter).^[8]
- **Concentration Analysis:** The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- **Reporting:** The solubility is expressed in units such as mg/mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the initial physical and chemical characterization of a novel research compound like **5-bromo-1H-benzo[d]imidazol-2-amine**.



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Caption: A logical workflow for the physicochemical characterization of a research compound.

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